molecular formula C10H12N4 B13070194 1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine

1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine

Cat. No.: B13070194
M. Wt: 188.23 g/mol
InChI Key: JJXHTXUDBZSLOM-UHFFFAOYSA-N
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Description

The compound 1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine is a chemical reagent based on the privileged pyrimido[1,2-b]indazole scaffold, a nitrogen-rich tricyclic system of significant interest in medicinal chemistry and drug discovery . This fused heterocyclic core is recognized for its diverse biological activities and is frequently explored in the development of novel therapeutic agents . Researchers value this scaffold for its potential in neurodegenerative disease research, as closely related pyrimido[1,2-b]indazole derivatives have been identified as potent, selective, and reversible inhibitors of human Monoamine Oxidase B (MAO-B) . These inhibitors have demonstrated neuroprotective effects in cellular models, such as protecting human neuroblastoma cells against 6-hydroxydopamine-induced cell death, highlighting their promise as potential candidates for investigating Parkinson's disease therapeutics . Beyond neurology, the pyrimido[1,2-b]indazole core exhibits substantial potential in oncology research. Derivatives have been shown to inhibit cancer cell proliferation and are investigated as anticancer agents . Furthermore, this scaffold is a key structure in psychiatric disorder research, where it has been utilized in the fragment-based discovery of potent Phosphodiesterase 10A (PDE10A) inhibitors, a target considered effective for treating schizophrenia and other neurological and psychotic disorders . The structural features of this fused ring system, confirmed by X-ray crystallography in analogous compounds, contribute to significant delocalization of π-electron density, which is crucial for its interactions with biological targets . The availability of this compound provides researchers with a valuable chemical tool to further explore these mechanisms and develop new probes and lead compounds across multiple disease areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrimido[1,2-b]indazol-9-amine

InChI

InChI=1S/C10H12N4/c11-7-2-3-9-8(6-7)10-12-4-1-5-14(10)13-9/h2-3,6,12H,1,4-5,11H2

InChI Key

JJXHTXUDBZSLOM-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C3C=C(C=CC3=NN2C1)N

Origin of Product

United States

Historical Context and Evolution of Pyrimido 1,2 B Indazole Chemistry

The exploration of pyrimido[1,2-b]indazoles is a chapter in the broader history of fused heterocyclic chemistry. The foundational synthesis of the aromatic pyrimido[1,2-b]indazole core has been documented for several decades, with initial synthetic efforts laying the groundwork for subsequent derivatization and application-focused research. rsc.org Early methodologies for the construction of this tricyclic system often relied on the condensation of 3-aminoindazoles with various carbonyl compounds. rsc.org These initial forays, while successful in establishing the fundamental scaffold, were often limited in scope and yield.

Over the years, synthetic organic chemists have introduced more sophisticated and efficient methods for the preparation of pyrimido[1,2-b]indazole derivatives. These advancements include the use of metal catalysts to enhance reaction efficiency and the development of one-pot, multi-component reactions that allow for the rapid assembly of complex molecular architectures from simple starting materials. bohrium.comrsc.org The evolution of these synthetic strategies has been instrumental in enabling a more thorough investigation of the structure-activity relationships within this class of compounds. While the fully saturated 1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine itself is not extensively detailed in early literature, the foundational work on the aromatic core has been crucial for any potential synthetic routes to its saturated and aminated analogue.

Significance of Fused Nitrogen Heterocycles in Synthetic and Medicinal Chemistry Research

Fused nitrogen heterocycles, a class of compounds that includes the pyrimido[1,2-b]indazole scaffold, are of paramount importance in the fields of synthetic and medicinal chemistry. Their rigid, polycyclic structures provide a well-defined three-dimensional arrangement of atoms, which is often conducive to high-affinity interactions with biological targets such as enzymes and receptors. The presence of multiple nitrogen atoms within these frameworks offers opportunities for hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and biological activity.

The synthetic versatility of fused nitrogen heterocycles allows for the introduction of a wide array of functional groups at various positions, enabling the fine-tuning of their physicochemical properties and biological profiles. This modularity is a key reason why these scaffolds are frequently explored in drug discovery programs. A vast number of approved drugs and clinical candidates are based on fused nitrogen heterocyclic cores, underscoring their significance in modern medicine.

Overview of Current Research Trajectories for the Pyrimido 1,2 B Indazole Core

Cyclocondensation Reactions in Pyrimido[1,2-b]indazole Synthesis

Cyclocondensation reactions represent the most fundamental and widely employed approach for constructing the pyrimido[1,2-b]indazole ring system. This strategy involves the reaction of a binucleophilic 3-aminoindazole with a bielectrophilic three-carbon unit, which forms the pyrimidine (B1678525) portion of the fused tricycle. The choice of the carbonyl-containing reactant dictates the substitution pattern and oxidation state of the final product.

The reaction between the nucleophilic amino groups of 1H-indazol-3-amine and various carbonyl compounds is a cornerstone of pyrimido[1,2-b]indazole synthesis. nih.gov The specific nature of the carbonyl partner—be it a ketoester, dialdehyde, or other derivative—provides a modular approach to a diverse range of derivatives.

The condensation of 3-aminoindazoles with β-ketoesters is an effective method for producing pyrimido[1,2-b]indazol-4(1H)-one derivatives. A notable example is the reaction with ethyl 4,4,4-trifluoro-3-oxobutanoate, which yields 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-ones. This reaction proceeds via an initial condensation between the exocyclic amino group of the indazole and the keto group of the ester, followed by an intramolecular cyclization with the loss of ethanol (B145695). The reaction is generally high-yielding and tolerates a variety of substituents on the indazole ring.

Research has demonstrated that various substituted 3-aminoindazoles can be successfully condensed with ethyl 4,4,4-trifluoro-3-oxobutanoate to produce a range of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. The yields are generally good to excellent, showcasing the robustness of this synthetic route.

Table 1: Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one Derivatives from 3-Aminoindazoles and a β-Ketoester.
3-Aminoindazole ReactantProductYield (%)
1H-Indazol-3-amine2-Trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one70
5-Chloro-1H-indazol-3-amine10-Chloro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one85
5-Fluoro-1H-indazol-3-amine10-Fluoro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one90
6-(Trifluoromethyl)-1H-indazol-3-amine9-(Trifluoromethyl)-2-(trifluoromethyl)-1H-pyrimido[1,2-b]indazol-4-one48
6-Nitro-1H-indazol-3-amine9-Nitro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one65

The condensation of 3-aminoindazoles with 1,3-dialdehydes or their synthetic equivalents provides a direct route to fully aromatic pyrimido[1,2-b]indazole derivatives. This reaction builds the pyrimidine ring in a single, acid-catalyzed step. For instance, pyridyl- and indoleninyl-substituted pyrimido[1,2-b]indazoles have been synthesized in good to high yields using this method. rsc.orgresearchgate.net The process involves a double condensation sequence, forming the fused heterocyclic system with significant π-electron delocalization. rsc.org

Malonaldehyde derivatives serve as effective three-carbon synthons for the pyrimidine ring. A key example is the use of 2-bromomalonaldehyde (B19672) in a one-pot, two-step reaction with various 1H-indazol-3-amines. This condensation, typically performed in an ethanol/acetic acid mixture, leads to the formation of 3-bromopyrimido[1,2-b]indazoles. sci-hub.se The resulting brominated products are particularly valuable as they serve as versatile intermediates for further functionalization, for example, through Suzuki-Miyaura coupling reactions. sci-hub.se

Table 2: Synthesis of 3-Bromopyrimido[1,2-b]indazole Derivatives via Condensation with 2-Bromomalonaldehyde. sci-hub.se
3-Aminoindazole ReactantProductYield (%)
1H-Indazol-3-amine3-Bromopyrimido[1,2-b]indazole90
5-Methyl-1H-indazol-3-amine3-Bromo-10-methylpyrimido[1,2-b]indazole82
5-Methoxy-1H-indazol-3-amine3-Bromo-10-methoxypyrimido[1,2-b]indazole85
5-Chloro-1H-indazol-3-amine3-Bromo-10-chloropyrimido[1,2-b]indazole78
6-Nitro-1H-indazol-3-amine3-Bromo-9-nitropyrimido[1,2-b]indazole75

The reaction of amines with cyclic anhydrides like succinic anhydride (B1165640) typically results in a ring-opening amidation to form a succinamic acid derivative. nih.gov Subsequent dehydration and cyclization would be required to form a fused ring system. However, the direct cyclocondensation of 3-aminoindazoles with succinic anhydride to form the pyrimido[1,2-b]indazole core is not a commonly reported synthetic route in the scientific literature. A related reaction involves treating 3-aminoindazole with phthalic anhydride, which leads to the formation of 3-phthalimidoindazole rather than a fused tricyclic system. google.com This suggests that the initial acylation occurs, but subsequent cyclization to form the pyrimidine ring does not proceed under typical conditions, highlighting a potential limitation of this approach for accessing the target scaffold.

Annulation strategies involving bifunctional reagents provide advanced methods for constructing the pyrimido[1,2-b]indazole core, often through multicomponent reactions. A sophisticated example is the iron-catalyzed [3 + 2 + 1] annulation. rsc.org This method combines 3-aminoindazoles, alkynes, and a one-carbon synthon like N,N-dimethylaminoethanol to efficiently build the pyrimidine ring. This three-component reaction demonstrates good functional group tolerance and offers a convergent approach to biologically relevant pyrimido[1,2-b]indazoles. rsc.org Such strategies, where the key ring-forming fragments are brought together in a single pot, represent a highly efficient and atom-economical approach to complex heterocyclic systems.

Condensation of 3-Aminoindazoles with Carbonyl and Dicarbonyl Compounds

Multicomponent Reaction (MCR) Strategies for Pyrimido[1,2-b]indazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net Several MCR strategies have been successfully applied to the synthesis of the pyrimido[1,2-b]indazole core.

Three-Component Reactions (3-CR) Involving 1H-Indazol-3-amine

1H-Indazol-3-amine is a crucial building block for constructing the pyrimido[1,2-b]indazole system. nih.govsemanticscholar.org Its unique structure allows for condensation with various carbonyl-containing compounds and other electrophiles to form the fused pyrimidine ring. nih.govsemanticscholar.org

The Aldehyde-Alkyne-Amine (A3) coupling is a powerful MCR that constructs propargylamines from an aldehyde, an alkyne, and an amine. researchgate.netmdpi.comresearchgate.net This methodology has been adapted for the synthesis of 4-substituted pyrimido[1,2-b]indazoles. In a notable example, a three-component reaction between 1H-indazol-3-amine, formaldehyde, and a terminal alkyne is carried out in the presence of trifluoromethanesulfonic acid (TfOH) in acetic acid. nih.gov This process is atom-efficient, with water being the only byproduct, and leads to the selective formation of 4-substituted derivatives. nih.gov

The general mechanism for A3 coupling involves the activation of the alkyne C-H bond by a metal catalyst, often copper or gold, making the alkyne proton more acidic. arabjchem.orgrsc.org An in situ generated imine (from the aldehyde and amine) is then attacked by the metal acetylide nucleophile to form the propargylamine (B41283) product. arabjchem.orgrsc.org In the context of pyrimido[1,2-b]indazole synthesis, the initial propargylamine product undergoes a subsequent intramolecular 6-endo-dig cyclization to yield the final tricyclic scaffold. researchgate.net

Table 1: Example of A3 Coupling for Pyrimido[1,2-b]indazole Synthesis

Aldehyde Alkyne Amine Catalyst/Conditions Product

Domino reactions involving aldehydes, ketones, and 1H-indazol-3-amine provide another versatile route to the pyrimido[1,2-b]indazole core. These reactions often proceed through a [3+2+1] three-component annulation process. nih.govmdpi.com For instance, substituted 3-oxo-pyrimido[1,2-b]indazoles can be synthesized from one molecule of a 3-aminoindazole and two molecules of a ketone. nih.gov

In a different approach, a three-component reaction of 1H-indazol-3-amine, various aldehydes, and malononitrile, catalyzed by a base such as di-n-butylamine, yields novel tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives. researchgate.net Similarly, reactions using β-ketoesters like ethyl acetoacetate (B1235776) with an amine and an aldehyde can lead to the formation of fused pyrimidine rings, a strategy that has been applied to related heterocyclic systems.

A metal-free [3+1+2] cyclization-rearrangement reaction scheme has also been developed to synthesize pyrimido[1,2-b]indazoles from 3-aminoindazoles, aryl methyl ketones, and gem-diarylethenes. researchgate.netmdpi.com This process is believed to occur via a sequential aza-Diels-Alder reaction and a Wagner-Meerwein rearrangement. researchgate.netmdpi.com

While three-component reactions involving reactants like isatin (B1672199) or 4-hydroxycoumarin (B602359) (the tautomer of 4-hydroxy-2H-chromen-2-one) are known for the synthesis of various heterocyclic scaffolds, a specific one-pot condensation of 1H-indazol-3-amine, isatin, and 4-hydroxy-2H-chromen-2-one to directly yield the pyrimido[1,2-b]indazole framework is not prominently documented in the surveyed scientific literature. researchgate.net Research has explored the reactivity of isatin and 4-hydroxycoumarin in other MCRs, but not in this particular combination for the target compound. researchgate.net

Divergent Synthesis Methodologies via Enone Intermediates

Divergent synthesis provides an efficient method to generate a library of structurally related compounds from a common intermediate. An oxidant-controlled divergent synthesis of pyrrolidone-fused pyrimido[1,2-b]indazoles has been developed. researchgate.net This one-pot, metal-free process involves the reaction of aryl methyl ketones, 2-benzoylacetanilides, and 1H-indazol-3-amine.

The key to this methodology is the selective trapping of an in situ generated enone intermediate by 1H-indazol-3-amine. researchgate.net Under the regulation of different oxidants, this common intermediate can undergo selective cyclization pathways, leading to two distinct types of pyrrolidone-fused pyrimido[1,2-b]indazole skeletons. This efficient strategy forms three C-N bonds and one C-C bond in a single operation, producing complex molecules with a tetrasubstituted carbon stereocenter. researchgate.net This method has been used to generate over 60 new derivatives.

Post-Synthetic Functionalization and Derivatization of Pyrimido[1,2-b]indazoles

Post-synthetic functionalization is a critical strategy for expanding the structural diversity of the pyrimido[1,2-b]indazole library. This approach allows for the introduction of various substituents onto the pre-formed tricyclic core, enabling the fine-tuning of its chemical and biological properties.

A powerful example of this is the functionalization of trifluoromethylated pyrimido[1,2-b]indazoles. A series of 2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one derivatives can be synthesized through the condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate. These scaffolds can then be chlorinated at the 4-position using reagents like phosphorus oxychloride (POCl₃) to produce 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole intermediates.

These chlorinated intermediates are versatile substrates for further modification through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Cross-Coupling: The 4-chloro group can be efficiently replaced with various aryl or heteroaryl groups by reacting it with corresponding boronic acids under palladium catalysis. This has been demonstrated with 4-methoxyphenylboronic acid, leading to arylated products in excellent yields (>73%).

SNAr Reactions: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic substitution at the 4-position. The 4-chloro group can be displaced by various nucleophiles, including primary amines (e.g., n-propylamine, benzylamine) and secondary amines (e.g., morpholine (B109124), pyrrolidine), to afford a range of 4-amino-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives in good yields.

This dual approach of core synthesis followed by systematic functionalization provides a robust platform for generating a large and diverse library of novel pyrimido[1,2-b]indazole derivatives for further investigation.

Table 2: Post-Synthetic Functionalization of a 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole Scaffold

Reaction Type Reagent Resulting Functional Group at C4-position
Suzuki-Miyaura 4-Methoxyphenylboronic acid 4-Methoxyphenyl
SNAr n-Propylamine n-Propylamino
SNAr Benzylamine Benzylamino
SNAr Morpholine Morpholino

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it has been effectively applied to the synthesis of various pyrimido[1,2-b]indazole derivatives. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate.

In the context of pyrimido[1,2-b]indazole synthesis, this reaction has been instrumental in introducing aryl and heteroaryl substituents at different positions of the tricyclic core. For instance, the chlorine atom at the C-4 position of 2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives has been successfully subjected to Suzuki-Miyaura cross-coupling with a variety of arylboronic acids. mdpi.comresearchgate.net These reactions are generally carried out in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a base, like sodium carbonate, in a mixed solvent system of dioxane and water. mdpi.com

The versatility of the Suzuki-Miyaura coupling is demonstrated by its application to different halogenated pyrimido[1,2-b]indazole precursors. Researchers have reported the successful arylation of 7-, 8-, and 9-brominated pyrimido[1,2-b]indazol-2-ones. nih.gov The reaction conditions can be optimized to achieve good to excellent yields, showcasing the robustness of this methodology for creating structural diversity within the pyrimido[1,2-b]indazole scaffold. nih.gov The choice of catalyst, base, and solvent can be crucial in overcoming challenges such as debromination side reactions. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Pyrimido[1,2-b]indazole Derivatives

Starting Material Boronic Acid Catalyst Base Solvent Product Yield (%) Reference
4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole 4-Methoxyphenylboronic acid PdCl2(PPh3)2 Na2CO3 1,4-Dioxane/H2O 4-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole >73 mdpi.com
9-Bromo-pyrimido[1,2-b]indazol-2-one Phenylboronic acid XPhosPdG2/XPhos - - 9-Phenyl-pyrimido[1,2-b]indazol-2-one 70 nih.gov
8-Bromo-pyrimido[1,2-b]indazol-2-one Phenylboronic acid XPhosPdG2/XPhos - - 8-Phenyl-pyrimido[1,2-b]indazol-2-one 72 nih.gov

Aromatic Nucleophilic Substitution (SNAr) Reactions

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. wikipedia.org In the synthesis of pyrimido[1,2-b]indazole derivatives, SNAr reactions have proven to be highly effective for introducing a range of substituents. mdpi.comnih.gov The presence of electron-withdrawing groups on the pyrimido[1,2-b]indazole core activates it towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halide. wikipedia.org

The chlorine atom at the C-4 position of 2-(trifluoromethyl)pyrimido[1,2-b]indazoles is particularly susceptible to SNAr. mdpi.com This reactivity has been exploited to introduce various nitrogen, oxygen, and sulfur nucleophiles. For example, reactions with secondary amines like morpholine and pyrrolidine, as well as aromatic amines such as substituted anilines, proceed to give the corresponding 4-amino-pyrimido[1,2-b]indazole derivatives in good yields. mdpi.com

The scope of SNAr on this scaffold also extends to other heteroatomic nucleophiles. Thiolates, for instance, can be used to introduce sulfur-containing moieties at the C-4 position. mdpi.com This versatility allows for the generation of a diverse library of pyrimido[1,2-b]indazole derivatives with a wide array of functional groups, which is crucial for structure-activity relationship studies in drug discovery. bohrium.com

Table 2: Examples of SNAr Reactions on 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole Derivatives

Nucleophile Product Yield (%) Reference
Morpholine 4-Morpholino-2-(trifluoromethyl)pyrimido[1,2-b]indazole 60 mdpi.com
Pyrrolidine 4-Pyrrolidino-2-(trifluoromethyl)pyrimido[1,2-b]indazole 78 mdpi.com
Aniline 4-(Phenylamino)-2-(trifluoromethyl)pyrimido[1,2-b]indazole 48-54 mdpi.com
Ethyl 2-mercaptoacetate Ethyl 2-((2-(trifluoromethyl)pyrimido[1,2-b]indazol-4-yl)thio)acetate 67 mdpi.com

Introduction of Trifluoromethyl Groups and Other Halogenated Moieties

The incorporation of trifluoromethyl (CF3) groups and other halogen atoms into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comresearchgate.net Several methods have been developed for the synthesis of trifluoromethylated and halogenated pyrimido[1,2-b]indazole derivatives.

A key approach to introduce a trifluoromethyl group involves the cyclocondensation of 3-aminoindazoles with trifluoromethyl-containing building blocks. mdpi.comresearchgate.netnih.gov For example, the reaction of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate leads to the formation of 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-ones in good to excellent yields. mdpi.comresearchgate.net This method provides a direct route to CF3-substituted pyrimido[1,2-b]indazoles.

The synthesis of halogenated pyrimido[1,2-b]indazoles is often a prerequisite for further functionalization via cross-coupling or SNAr reactions. Brominated derivatives, for instance, can be prepared by the condensation of the appropriately substituted 3-aminoindazoles. nih.gov These halogenated intermediates are valuable precursors for creating a diverse range of substituted pyrimido[1,2-b]indazoles.

O-Alkylation and O-Arylation Strategies

O-alkylation and O-arylation reactions provide a means to introduce alkoxy and aryloxy groups onto the pyrimido[1,2-b]indazole scaffold. These functional groups can significantly influence the physicochemical and biological properties of the molecules.

In the case of pyrimido[1,2-b]indazole derivatives, O-alkylation and O-arylation can be achieved through nucleophilic substitution reactions. For example, the chlorine atom at the C-4 position of 2-(trifluoromethyl)pyrimido[1,2-b]indazoles can be displaced by alkoxides and phenoxides. mdpi.com The reaction of 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives with alcohols, such as ethanol and methanol, in the presence of a base like potassium carbonate, affords the corresponding O-alkylation products. mdpi.com Similarly, reaction with phenol (B47542) under similar conditions leads to the O-arylated derivative. mdpi.com

These reactions expand the toolkit for modifying the pyrimido[1,2-b]indazole core, allowing for the synthesis of a wider range of analogues for biological evaluation.

Principles of Green Chemistry in Pyrimido[1,2-b]indazole Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. In the synthesis of pyrimido[1,2-b]indazoles, efforts have been made to incorporate these principles, particularly through the exploration of solvent-free conditions and the use of microwave-assisted synthesis.

Exploration of Solvent-Free Reaction Conditions

Performing chemical reactions without the use of solvents, or in the presence of minimal solvent, offers significant environmental benefits by reducing waste and avoiding the use of potentially toxic and volatile organic compounds. For the synthesis of pyrimido[1,2-b]indazole derivatives, solvent-free conditions have been explored for certain transformations. For instance, the synthesis of 2,4-diphenylpyrimido[1,2-b]indazole derivatives has been reported to proceed under solvent-free conditions. researchgate.net Such approaches are highly desirable as they align with the goals of green chemistry by minimizing environmental impact.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation has been shown to be beneficial in the synthesis of various heterocyclic compounds, including those related to the pyrimido[1,2-b]indazole core.

Specifically, microwave assistance has been successfully employed in Suzuki-Miyaura cross-coupling reactions of brominated pyrimido[1,2-b]indazol-2-ones, leading to efficient C-C bond formation. nih.gov The use of microwave heating can significantly reduce reaction times and improve the efficiency of the coupling process. nih.gov The adoption of microwave technology in the synthesis of pyrimido[1,2-b]indazoles represents a significant step towards more sustainable and efficient synthetic routes. nih.gov

Metal-Free Catalysis for Regioselective Transformations

The synthesis of pyrimido[1,2-b]indazole derivatives has increasingly moved towards methodologies that avoid the use of metal catalysts, aligning with the principles of green and sustainable chemistry. These approaches not only mitigate the environmental impact associated with metal contaminants but also offer alternative regioselective pathways that can be distinct from their metal-catalyzed counterparts. A notable advancement in this area is the development of a metal-free, regioselective, multicomponent domino reaction. nih.govjournament.com

This domino-type reaction involves the condensation of 3-aminoindazole, various aryl aldehydes, and acetophenones in the presence of a base like potassium hydroxide (B78521) in a dimethylformamide solvent system. nih.govjournament.com This one-pot synthesis is significant because it leads to the formation of highly functionalized pyrimido[1,2-b]indazole analogues with substitution occurring at the C-4 position of the pyrimidine ring. nih.gov This regioselectivity is a key distinction from some metal-catalyzed A3 coupling reactions, which can favor substitution at the C-2 position. nih.gov The reaction proceeds through a cascade of events, demonstrating high efficiency and offering a straightforward protocol with readily available starting materials. nih.govjournament.com

The optimization of this metal-free approach has been systematically studied using Response Surface Methodology (RSM) coupled with a Box-Behnken design (BBD), which allows for the fine-tuning of reaction parameters such as the choice of base, reaction temperature, and time to maximize yields. nih.govjournament.com This methodology provides a robust and efficient pathway to a diverse library of pyrimido[1,2-b]indazole derivatives. nih.gov

Another metal-free approach involves a [3 + 1 + 2] cyclization-rearrangement reaction scheme. This method utilizes aryl methyl ketones, 3-aminoindazoles, and gem-diarylethenes to synthesize pyrimido[1,2-b]indazoles. The reaction is believed to proceed through a sequential aza-Diels-Alder reaction followed by a Wagner-Meerwein rearrangement. researchgate.net This strategy is characterized by its good substrate compatibility and simple reaction conditions. researchgate.net

Furthermore, oxidant-controlled divergent synthesis has emerged as a powerful metal-free tool. One such method facilitates the creation of a pyrrolidone-fused pyrimido[1,2-b]indazole skeleton through the selective cyclization of an in situ generated enone intermediate with 1H-indazol-3-amine. rsc.org This one-pot process is notable for forming three C-N bonds, one C-C bond, and a tetrasubstituted carbon stereocenter in a single operation. rsc.org

The following table summarizes the key aspects of a representative metal-free multicomponent reaction for the synthesis of pyrimido[1,2-b]indazole derivatives.

Reactant 1Reactant 2Reactant 3Catalyst/BaseSolventKey Feature
3-AminoindazoleAryl AldehydesAcetophenonesKOHDMFMetal-free, Regioselective (C-4 substitution)

Atom Economy and Reaction Efficiency Considerations

Multicomponent reactions (MCRs) are inherently more atom-economical than traditional multi-step syntheses. By combining three or more reactants in a single step, MCRs reduce the need for intermediate isolation, purification, and the use of additional reagents and solvents, which in turn minimizes the generation of byproducts. nih.gov The metal-free domino reaction for synthesizing pyrimido[1,2-b]indazoles is a prime example of an atom-efficient process. nih.govjournament.com

Another strategy that demonstrates high atom economy is the sonochemical synthesis of 4-substituted pyrimido[1,2-b]indazoles. This method involves a three-component reaction of 3-amino-1H-indazole, a terminal alkyne, and formaldehyde. The primary byproduct of this transformation is water, making it a highly atom-efficient process. researchgate.net

Condensation reactions that result in the formation of only water as a byproduct are also considered to have excellent atom economy. The synthesis of pyridyl- and indoleninyl-substituted pyrimido[1,2-b]indazoles from the condensation of 1,3-dialdehydes with 3-aminoindazoles exemplifies this principle. mdpi.comrsc.org

The table below provides a comparative overview of different synthetic strategies for pyrimido[1,2-b]indazoles, highlighting their contributions to atom economy and reaction efficiency.

Synthetic StrategyKey FeaturesContribution to Atom Economy
Metal-Free Multicomponent Domino ReactionOne-pot synthesis, cascade reactionHigh, minimizes intermediate isolation and waste. nih.govjournament.com
Sonochemical SynthesisUse of ultrasound, three-component reactionHigh, only water as a byproduct. researchgate.net
One-Pot Synthesis with Amino AcidsUse of environmentally benign reactantsHigh, reduces the formation of byproducts. acs.org
Condensation with 1,3-dialdehydesSimple condensation reactionExcellent, water is the primary byproduct. mdpi.comrsc.org

Proposed Mechanistic Pathways for Cyclization and Annulation Reactions

The formation of the pyrimido[1,2-b]indazole core typically involves the reaction of a 3-aminoindazole precursor with various carbonyl compounds or their equivalents. nih.govmdpi.com The process is a multi-step sequence involving condensation, cyclization, and dehydration to construct the fused pyrimidine ring.

One prominent pathway for the synthesis of highly functionalized pyrimido[1,2-b]indazoles involves a metal-catalyzed, one-pot, three-component reaction between 1H-indazol-3-amine, an aldehyde, and an alkyne. rsc.orgrsc.org This transformation proceeds via an A³ coupling reaction, which culminates in a key 6-endo-dig cyclization step to yield the final tricyclic product. rsc.org This type of cyclization, while sometimes considered unfavorable under Baldwin's rules, is facilitated in these systems, leading to efficient ring closure. rsc.orglibretexts.orgwikipedia.org The use of a copper catalyst, such as CuSO₄·5H₂O, in conjunction with an acid co-catalyst like para-toluenesulfonic acid, is often employed to mediate this transformation. rsc.org

In many syntheses, particularly those involving the condensation of 3-aminoindazoles with 1,3-dicarbonyl or equivalent compounds, the mechanism proceeds through a series of identifiable intermediates. nih.govrsc.org A plausible and frequently proposed mechanism involves the following key steps:

Initial Condensation: The reaction initiates with a mono-condensation between the exocyclic amino group of 3-aminoindazole and one of the carbonyl groups of the reaction partner, forming an initial intermediate (I). nih.govrsc.org

Protonation: The second carbonyl group (often an aldehyde) is then protonated, activating it for nucleophilic attack and generating a second intermediate (II). nih.govrsc.org

Intramolecular Cyclization: The lone pair of electrons from a pyrazole-ring nitrogen atom attacks the activated carbocation center. nih.govrsc.org This intramolecular cyclization step forges the fused pyrimidine ring, leading to a tricyclic intermediate (III). nih.govrsc.org

Deprotonation and Dehydration: Subsequent deprotonation of the pyrazole (B372694) ring nitrogen (IV) followed by protonation of the hydroxyl group (V) sets the stage for the final step. nih.govrsc.org Elimination of a water molecule yields the aromatic pyrimido[1,2-b]indazole core (VI). nih.govrsc.org

In some variations, an enone intermediate is generated in situ, which is then selectively trapped by the 1H-indazol-3-amine to initiate the cyclization cascade. rsc.orgresearchgate.net This oxidant-controlled divergent synthesis allows for the formation of complex, fused skeletons in a one-pot process. rsc.org

The choice of catalyst and reaction conditions plays a pivotal role in directing the course of pyrimido[1,2-b]indazole synthesis, influencing reaction efficiency and, crucially, regioselectivity.

Metal Catalysts: Various metal catalysts, including CuSO₄·5H₂O, Al(OTf)₃, and Cu(OAc)₂, have been shown to enhance the transformation. nih.govrsc.org Palladium catalysts, such as PdCl₂(PPh₃)₂, are instrumental in post-synthesis functionalization, for instance, in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups onto the scaffold. sci-hub.semdpi.com Iron catalysts, like FeCl₃, have been used to alter the order of annulation in reactions involving styrene (B11656) oxides, enabling a regioselective synthesis of 3,4-diarylpyrimido[1,2-b]indazoles. rsc.org

Acid Catalysts: Acid catalysis is frequently employed to promote the condensation and dehydration steps. nih.govrsc.org Studies have shown that while a small amount of acetic acid can catalyze the reaction, increasing the concentration can significantly improve yields. nih.gov Other acids, such as trifluoromethanesulfonic acid (TfOH), have also been identified as competent catalysts. scribd.com However, strong acids like H₂SO₄ may fail to yield the desired product. nih.gov

Reaction Conditions: Temperature and solvent are critical parameters. For example, increasing the reaction temperature from room temperature to 78 °C has been shown to dramatically improve the yield of condensation reactions. nih.govrsc.org The choice of solvent can also be influential, with solvents like ethanol or toluene (B28343) often being used. nih.govrsc.org In some modern synthetic approaches, blue light-emitting diodes (LEDs) are used to mediate the reaction between 3-aminoindazoles and ynals in the presence of ammonium (B1175870) thiocyanate (B1210189). mdpi.comresearchgate.net

The table below summarizes the effect of different catalysts and conditions on a model reaction.

EntryCatalyst/AcidSolventTemperature (°C)Yield (%)Reference
1NoneEtOH7844 rsc.org
2AcOH (catalytic)EtOHRT18 nih.gov
3AcOH (catalytic)EtOH7861 nih.govrsc.org
437% HCl (catalytic)EtOH7812 nih.gov
5H₂SO₄ (catalytic)EtOH78 nih.gov
6AcOH (v/v = 4:1)EtOH7868 nih.gov

Understanding Regioselectivity in Pyrimido[1,2-b]indazole Synthesis

Regioselectivity, the control over which position on the heterocyclic core a substituent is introduced, is a key challenge and a significant area of investigation in the synthesis of pyrimido[1,2-b]indazoles. mdpi.com The ability to selectively functionalize positions such as C-2, C-3, or C-4 allows for the creation of diverse molecular libraries for biological screening and materials science applications. acs.orgnih.gov

A notable achievement in controlling regioselectivity has been demonstrated in the reaction of 3-aminoindazoles with ynals (alkynes bearing an aldehyde group). acs.orgfigshare.com In this reaction, the positional selectivity of the substituent on the newly formed pyrimidine ring can be switched between the C-2 and C-4 positions simply by changing the catalytic system. acs.orgresearchgate.net

C-4 Substitution: The use of ammonium thiocyanate (NH₄SCN) under blue LED irradiation promotes the formation of 2-substituted pyrimido[1,2-b]indazoles. mdpi.comresearchgate.net

C-2 Substitution: Conversely, employing a different catalytic system allows for the selective synthesis of the 4-substituted isomers. acs.orgresearchgate.net

This controllable site-selectivity highlights how the reaction mechanism can be manipulated by the catalyst, likely by altering the initial mode of attack or the stability of key intermediates. acs.org The regioselectivity is therefore a direct consequence of the reactants and the specific synthetic conditions employed. mdpi.com Similarly, an iron-catalyzed intermolecular epoxide ring-opening reaction involving 3-aminoindazoles, styrene oxides, and aromatic aldehydes was found to produce 3,4-diarylpyrimido[1,2-b]indazoles with high regioselectivity. rsc.org This selectivity arises because the free primary amino group of the indazole preferentially reacts with the styrene oxide before annulation with the aldehyde. rsc.org

The table below illustrates the catalyst-controlled regioselectivity in the reaction of 3-aminoindazoles with ynals.

Catalytic SystemResulting IsomerReference
NH₄SCN / Blue LED2-Substituted Product mdpi.comresearchgate.net
Alternative Catalyst System4-Substituted Product acs.orgresearchgate.net

Protonation and Tautomerism Studies of Indazole Precursors

The 3-aminoindazole starting material is a critical component, and its electronic properties, including its tautomeric forms and protonation states, are fundamental to the reaction mechanism. nih.gov Indazole itself can exist in different tautomeric forms, and this characteristic extends to its derivatives. beilstein-journals.org

Computational and Theoretical Chemistry Studies of Pyrimido 1,2 B Indazol 9 Amine and Analogs

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. researchgate.net Its balance of accuracy and computational cost makes it ideal for studying complex heterocyclic systems like pyrimido[1,2-b]indazole derivatives. Calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve reliable results. irjweb.comresearchgate.net

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. irjweb.com For pyrimido[1,2-b]indazole systems, DFT calculations are used to determine key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical calculations provide a detailed three-dimensional structure that complements experimental data from techniques like X-ray crystallography. researchgate.net The optimized geometry confirms that the calculated structure corresponds to a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies in the vibrational analysis. irjweb.com

Conformational analysis of the fused ring system reveals significant delocalization of π-electron density across the entire scaffold, a feature that is often supported by crystallographic data for related compounds. mdpi.com The planarity or near-planarity of the ring system is a critical factor influencing its electronic properties and potential for intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters for a Pyrimido[1,2-b]indazole Core Structure (Representative Data) Note: This data is representative of typical findings for this class of compounds based on DFT calculations.

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.38C2-N1-C10a125.5
C2-N31.32N1-C2-N3120.1
N3-C41.39C2-N3-C4118.9
C4-C4a1.41N3-C4-C4a121.3
C4a-N51.35C4-C4a-N5120.7
N5-N61.37C4a-N5-N6108.0
N6-C10a1.34N5-N6-C10a110.5

HOMO and LUMO Energy Analysis for Reactivity Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity.

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a crucial parameter for predicting molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions and intramolecular charge transfer. dergipark.org.tr Analysis of pyrimido[1,2-b]indazole analogs shows that the distribution of these orbitals is typically spread across the fused aromatic system, confirming the delocalized electronic structure.

Table 2: Frontier Molecular Orbital Energies for a Representative Pyrimido[1,2-b]indazole Analog Note: Values are illustrative and based on DFT/B3LYP calculations for similar heterocyclic systems.

ParameterEnergy (eV)
EHOMO-6.26
ELUMO-0.88
Energy Gap (ΔE)5.38

Mulliken Atomic Charge Distributions and Electrostatic Potentials

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. researchgate.net This analysis provides insight into the charge distribution and helps identify the electrophilic and nucleophilic centers within the molecule. For pyrimido[1,2-b]indazole derivatives, the nitrogen atoms in the heterocyclic rings are typically found to possess negative charges, making them potential sites for electrophilic attack. Conversely, adjacent carbon and hydrogen atoms often carry positive charges. dergipark.org.tr

Complementary to charge analysis, the Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It effectively illustrates the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.tr For pyrimido[1,2-b]indazole analogs, MEP maps typically show negative potential concentrated around the nitrogen atoms, consistent with the findings from Mulliken charge analysis.

Table 3: Mulliken Atomic Charges for Selected Atoms in a Pyrimido[1,2-b]indazole Core Note: Charges are in atomic units (a.u.) and are representative values from DFT/B3LYP/6-311++G(d,p) calculations.

AtomMulliken Charge (a.u.)
N1-0.58
C20.35
N3-0.61
C40.29
N5-0.25
N6-0.18
C9 (amine-bearing)0.45
N (amine)-0.75

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of the pyrimido[1,2-b]indazole scaffold, theoretical studies can map out the entire reaction pathway, identifying intermediates, transition states, and the rate-determining step. nih.gov Many synthetic routes to this scaffold involve multi-component condensation reactions. mdpi.comnih.gov

A plausible mechanism often begins with the condensation between an amino group of a 3-aminoindazole and a carbonyl group of another reactant. mdpi.comnih.gov This is followed by a series of steps including intramolecular cyclization and dehydration to form the final fused tricyclic system. nih.govnih.gov DFT calculations can model the energy profile of this pathway, determining the activation energies for each step. Such studies have shown that the initial carbon-carbon or carbon-nitrogen bond formation is often the kinetically most challenging step. nih.gov These theoretical insights are invaluable for optimizing reaction conditions, such as temperature and catalysts, to improve product yields. bohrium.com

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data.

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable approach for calculating NMR chemical shifts (δ) of nuclei like 1H and 13C. imist.mamdpi.com This method, typically employed within a DFT framework (e.g., B3LYP/6-311G), calculates the isotropic nuclear magnetic shielding constants for each atom in the optimized molecular geometry. mdpi.comimist.ma The theoretical chemical shifts are then obtained by referencing these shielding constants to a standard, such as Tetramethylsilane (TMS). imist.ma

For pyrimido[1,2-b]indazole analogs, GIAO calculations provide a predicted NMR spectrum that can be directly compared to experimental results. A strong linear correlation between the calculated and observed chemical shifts, often with R-squared values greater than 0.90, validates the proposed chemical structure. imist.maimist.ma Discrepancies between theoretical and experimental values can point to specific structural features or environmental effects not accounted for in the gas-phase calculations. researchgate.net

Table 4: Comparison of Experimental and Theoretical 13C NMR Chemical Shifts (ppm) for a Pyrimido[1,2-b]indazole Analog using the GIAO Method Note: This table presents illustrative data to demonstrate the typical correlation achieved between calculated and experimental values.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C2154.4153.90.5
C4149.8150.2-0.4
C4a115.2115.8-0.6
C7122.9123.5-0.6
C8133.9133.10.8
C9122.8122.10.7
C10111.6112.0-0.4
C10a141.7142.3-0.6

Fluorescence and UV/Vis Spectra Prediction

Computational chemistry, particularly through the application of Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting and understanding the electronic absorption and emission properties of molecules, including complex heterocyclic systems like pyrimido[1,2-b]indazole and its derivatives. These theoretical calculations can forecast the wavelengths of maximum absorption (λmax) in UV/Vis spectra and the emission wavelengths in fluorescence spectra. Such predictions are invaluable for interpreting experimental data and for the rational design of new molecules with tailored photophysical properties.

Theoretical studies on related heterocyclic systems have demonstrated that methods like TD-DFT can accurately model electronic transitions. The calculations typically involve optimizing the molecule's ground-state geometry and then computing the vertical excitation energies, which correspond to the peaks in the absorption spectrum. The primary electronic transitions observed for these types of conjugated systems are typically π–π* and n–π* transitions. By analyzing the molecular orbitals involved, researchers can understand the nature of the electronic excitations. For fluorescence prediction, the geometry of the first excited state is optimized, and the energy difference between the relaxed excited state and the ground state provides the emission energy.

While specific predictive studies for 1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine are not extensively documented in the literature, experimental and computational studies on various analogs provide significant insight into the spectroscopic characteristics of the pyrimido[1,2-b]indazole core.

Research on indoleninyl-substituted pyrimido[1,2-b]indazoles has included analysis of their UV-Vis absorption spectra. For instance, one synthesized compound in this series displayed an intense absorption band at 328 nm, which was assigned to a π–π* transition. The introduction of substituents that extend the π-conjugation system can lead to a bathochromic (red) shift in the absorption spectrum.

Furthermore, studies on 3-oxo-pyrimido[1,2-b]indazoles have revealed that these derivatives can exhibit strong yellow fluorescence in various solvents. An unsubstituted example from this class showed a maximum absorption at 475 nm and a maximum emission wavelength at 576 nm. The introduction of different substituents was found to influence the fluorescence quantum yield and cause slight bathochromic shifts in both absorption and emission wavelengths.

The following table summarizes experimentally observed spectroscopic data for several pyrimido[1,2-b]indazole analogs, which can serve as a basis for understanding the potential properties of related compounds.

Compound ClassSubstituent(s)Max Absorption (λmax)Max Emission (λem)Notes
Indoleninyl-pyrimido[1,2-b]indazoleUnspecified328 nmNot ReportedAbsorption assigned to π–π* transition.
3-Oxo-pyrimido[1,2-b]indazoleUnsubstituted475 nm576 nmExhibits strong yellow fluorescence.

These findings underscore the significant influence of the core structure and its substituents on the electronic and photophysical properties of pyrimido[1,2-b]indazole derivatives. Computational predictions, when used in concert with such experimental data, can greatly accelerate the discovery of novel fluorescent probes and materials based on this heterocyclic scaffold.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrimido 1,2 B Indazole Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The journey to potent and selective therapeutic agents begins with understanding the structural features essential for biological activity. For the pyrimido[1,2-b]indazole core, this involves a detailed analysis of substituent effects and the inherent properties of the fused ring system.

The type and placement of chemical groups (substituents) on the pyrimido[1,2-b]indazole skeleton are critical in determining the compound's biological activity profile.

For instance, in the development of inhibitors for phosphodiesterase 10A (PDE10A), a target for treating schizophrenia, modifications at the 4-position of the pyrimido[1,2-b]indazole ring were found to be crucial. Starting from a 4-ol derivative (Compound 13 ), chlorination to yield a 4-chloro intermediate allowed for the introduction of various groups. The subsequent displacement of chlorine with methylamine (B109427), methanol, or cyanide resulted in derivatives with varied PDE10A inhibitory activity, highlighting the sensitivity of this position to substitution. jst.go.jp

Similarly, research into anticancer agents has shown that specific substitutions are key to efficacy against cell lines like A-549. nih.gov The introduction of trifluoromethyl (CF3) groups, for example, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Studies on trifluoromethylated pyrimido[1,2-b]indazoles have demonstrated that the presence and position of these and other groups, such as chloro, fluoro, and nitro, significantly influence the compound's properties. mdpi.com Functionalization at the C-4 position through Suzuki-Miyaura coupling reactions has allowed for the introduction of diverse (hetero)aryl groups, leading to a library of compounds with a range of biological activities. mdpi.comnih.gov

The following table summarizes the impact of various substituents on the PDE10A inhibitory activity of pyrimido[1,2-b]indazole derivatives.

CompoundRPDE10A IC50 (nM)
13 OH21
14 NHMe33
15 OMe17
16 Me14
17 Cl25
18 CN140

Data sourced from J-Stage jst.go.jp

The core tricyclic structure of pyrimido[1,2-b]indazole provides a rigid scaffold that correctly orients substituents for optimal interaction with a biological target. The arrangement of its fused pyrimidine (B1678525) and indazole rings creates a specific shape and electron distribution (stereoelectronic properties) that are fundamental to its activity. X-ray crystallography studies have been instrumental in understanding these properties, revealing how the molecule binds within the active site of enzymes. jst.go.jpnih.gov For example, in PDE10A, the pyrazolopyrimidine ring of an initial fragment hit was found to occupy the active site, with a nitrogen atom accepting a crucial hydrogen bond from the amino acid Gln726. jst.go.jp This understanding of the core's interaction guided the development of the more potent pyrimido[1,2-b]indazole scaffold, which presumably maintains or enhances these key binding features. The delocalization of π-electrons across the fused system also contributes to the stability and binding capabilities of the molecule. mdpi.com

Rational Design Strategies for Novel Pyrimido[1,2-b]indazole Scaffolds

The development of new and improved pyrimido[1,2-b]indazole derivatives often relies on rational design strategies that leverage structural information to create more effective molecules.

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. frontiersin.org This approach begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it serves as a starting point for building a more potent molecule.

A notable success in this area was the discovery of pyrimido[1,2-b]indazole-based PDE10A inhibitors. jst.go.jp The process started with the identification of a pyrazolopyridine derivative as a fragment hit through X-ray crystallography. jst.go.jp Analysis of the co-crystal structure showed how the fragment bound to the PDE10A enzyme. This structural information guided the synthesis of larger compounds, leading to the discovery of the pyrimido[1,2-b]indazole scaffold as a highly potent core structure. Further optimization of substituents on this new scaffold resulted in a lead compound with excellent inhibitory activity, high metabolic stability, and a good safety profile against cytochrome P450 enzymes. jst.go.jp

Scaffold hopping and bioisosteric replacement are key techniques in lead optimization used to improve a compound's properties or to create novel chemical entities. nih.govcapes.gov.br Scaffold hopping involves replacing the central core of a molecule with a different, structurally distinct scaffold while retaining the original biological activity. researchgate.netresearchgate.net The transition from the initial pyrazolopyridine fragment to the pyrimido[1,2-b]indazole core in the development of PDE10A inhibitors is an excellent example of a successful scaffold hop, which led to improved pharmacokinetic properties. jst.go.jp

Bioisosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of enhancing the molecule's activity, selectivity, or metabolic profile. researchgate.net In the optimization of pyrimido[1,2-b]indazole derivatives, various bioisosteric replacements have been explored. For example, replacing a hydroxyl group at the 4-position with groups like methoxy (B1213986) or methylamine can fine-tune the compound's potency and properties. jst.go.jp This strategy allows medicinal chemists to systematically probe the SAR and optimize multiple parameters simultaneously. nih.gov

Correlation between Molecular Architecture and Observed Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies, which mathematically model the relationship between a compound's structure and its activity, have been employed to understand these correlations. For pyrimido[1,2-b]indazoles developed as anticancer agents, QSAR models have shown a good correlation between the calculated binding energies and the experimentally observed inhibitory potencies. nih.gov These models, often combined with molecular docking simulations, help to visualize how different substituents contribute to binding. For example, specific substitutions on the pyrimido[1,2-b]indazole scaffold have been shown to enhance interactions with the enzyme MAO-B, leading to selective inhibition and potential neuroprotective effects for treating Parkinson's disease. nih.gov The strategic placement of (hetero)aryl groups, for instance, can lead to favorable interactions within the enzyme's active site, resulting in potent and selective inhibition. nih.gov This integrated approach of synthesis, biological testing, and computational modeling is crucial for rationally designing more effective therapeutic agents based on the pyrimido[1,2-b]indazole scaffold. longdom.org

In Vitro Biological Evaluation and Mechanistic Insights for Pyrimido 1,2 B Indazole Derivatives

Phosphodiesterase (PDE) Inhibition Studies

The phosphodiesterase (PDE) superfamily, comprising 11 distinct families of enzymes, plays a critical role in cellular signal transduction by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). jst.go.jp The inhibition of these enzymes, leading to increased levels of cyclic nucleotides, is a well-established therapeutic strategy for a range of disorders. jst.go.jpfrontiersin.org Pyrimido[1,2-b]indazole derivatives have emerged as a noteworthy class of PDE inhibitors.

PDE10A Enzyme Inhibition and Selectivity

A significant focus of research has been on the inhibition of PDE10A, an enzyme highly expressed in the medium spiny neurons of the brain's striatum. jst.go.jpjst.go.jp PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. jst.go.jp Its inhibition is considered a promising approach for treating schizophrenia and other neurological and psychiatric disorders by elevating cAMP and cGMP levels in neurons. jst.go.jpjst.go.jp

Through fragment-based drug discovery (FBDD) methods, researchers have identified potent pyrimido[1,2-b]indazole derivatives as PDE10A inhibitors. nih.govscispace.com Structure-activity relationship (SAR) studies led to the discovery of novel derivatives with significant inhibitory activity. nih.gov For instance, the pyrimidoindazole derivative 13 was identified as a potent PDE10A inhibitor with good physicochemical properties. jst.go.jp Further studies on related compounds demonstrated strong inhibitory activities. The methyl amino derivative 14 showed potency comparable to compound 13 . jst.go.jp However, replacing the amino group with methoxy (B1213986) (15 ) or methyl (16 ) groups led to a slight decrease in activity, while substitution with chlorine (17 ) or a cyano group (18 ) resulted in a more substantial loss of inhibitory potency. jst.go.jp

Table 1: PDE10A Inhibitory Activity of Pyrimido[1,2-b]indazole Derivatives
CompoundSubstitutionIC₅₀ (nM)
13Amino-
14Methyl amino-
15Methoxy30
16Methyl64
17Chlorine221
18Cyano606

X-ray co-crystal structure analysis has been instrumental in understanding how these inhibitors bind to the PDE10A enzyme, guiding the design of more potent and selective compounds. jst.go.jpnih.gov Initial fragment screening identified that the pyrazolopyrimidine ring of a hit compound, 2 , occupied the active site of PDE10A, with its 4-nitrogen atom forming a hydrogen bond with the amino acid residue Gln726. jst.go.jp

This structural insight revealed that the initial fragment did not interact with Tyr693, a residue known to be important for high PDE10A selectivity. jst.go.jp This led to a "fragment growing" approach, where heteroaromatic groups were introduced to create interactions with Tyr693. jst.go.jp Subsequent analysis of a more potent compound, a triazolopyrimidine derivative 7 , confirmed that the triazolopyrimidine unit filled a selectivity pocket and its 4-nitrogen formed a crucial hydrogen bond with Tyr693, validating the design strategy. jst.go.jp This detailed structural information allows for the rational optimization of lead compounds to enhance their binding affinity and selectivity for the PDE10A enzyme. jst.go.jp

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters. nih.govyoutube.com There are two main isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. nih.gov Inhibition of MAO, particularly MAO-B, is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govuniba.it Pyrimido[1,2-b]indazole derivatives have been identified as a promising scaffold for the development of novel MAO inhibitors. nih.govnih.govmdpi.com

Selective Inhibition of Human MAO-B (hMAO-B)

Studies have demonstrated that a series of (hetero)aryl pyrimido[1,2-b]indazole derivatives act as selective inhibitors of the human MAO-B isoform. nih.govbohrium.com This selectivity is crucial as MAO-B is primarily responsible for the breakdown of dopamine in the brain, and its inhibition can help alleviate the motor symptoms of Parkinson's disease. uniba.it The exploration of the chemical space of pyrimido[1,2-b]indazoles has led to the preparation of a library of derivatives, many of which exhibit this selective inhibitory profile against hMAO-B. nih.gov

Kinetic Studies of Enzyme Inhibition (e.g., Reversible and Competitive Inhibition)

Kinetic experiments have been conducted to elucidate the mechanism by which pyrimido[1,2-b]indazole derivatives inhibit MAO-B. These studies have confirmed that the inhibition is both reversible and competitive in nature. nih.govbohrium.com A reversible inhibitor binds non-covalently to the enzyme and can be displaced, which can offer a better safety profile compared to irreversible inhibitors. nih.govmdpi.com Competitive inhibition indicates that the inhibitor binds to the same active site on the enzyme as the natural substrate, directly competing with it and thereby reducing the enzyme's metabolic activity. mdpi.comresearchgate.net This mechanistic understanding, often supported by docking studies, is vital for the further development of these compounds as potential therapeutic agents. nih.govbohrium.com

In Vitro Cytotoxicity and Cell-Based Assays

The evaluation of cytotoxicity is a critical step in the preclinical assessment of any potential therapeutic compound. For pyrimido[1,2-b]indazole derivatives, in vitro cytotoxicity has been assessed across various cell lines.

Selected derivatives that were potent MAO-B inhibitors were evaluated for their toxicity against human neuroblastoma SH-SY5Y cells and were found to be non-cytotoxic. nih.govbohrium.com Furthermore, one analogue, 4i , demonstrated neuroprotective effects in this cell line by protecting the cells against 6-hydroxydamine-induced cell death. nih.gov

In a different context, cytotoxicity studies of 3-oxo-pyrimido[1,2-b]indazoles showed that compounds 3a , 3aa , and 3ab had discernible cytotoxic effects on both HCT116 (human colon cancer) and A549 (human lung cancer) cell lines, indicating potential anti-cancer applications for some members of this chemical class. researchgate.net This highlights the diverse biological activities that can be achieved through structural modifications of the pyrimido[1,2-b]indazole scaffold.

Evaluation of Neuroprotective Properties in In Vitro Models

The neuroprotective potential of pyrimido[1,2-b]indazole derivatives has been investigated in cellular models of neurotoxicity. These in vitro studies are crucial for understanding the mechanisms by which these compounds may protect neuronal cells from damage.

One key study explored the effects of a series of (hetero)aryl pyrimido[1,2-b]indazole derivatives on human neuroblastoma SH-SY5Y cells, a common in vitro model for neurodegenerative diseases like Parkinson's disease. nih.gov A primary concern in this study was the inherent cytotoxicity of the compounds. Selected derivatives were evaluated and found to be non-cytotoxic to the SH-SY5Y cells, a prerequisite for any potential therapeutic agent. nih.gov

The core of the neuroprotection evaluation involved challenging the SH-SY5Y cells with 6-hydroxydopamine (6-OHDA), a neurotoxin known to induce oxidative stress and cell death in dopaminergic neurons, mimicking the pathology of Parkinson's disease. nih.govmdpi.com In this model, the pyrimido[1,2-b]indazole analogue, designated as 4i , demonstrated a significant protective effect. nih.gov It was shown to shield the human neuroblastoma cells from the cell death induced by 6-hydroxydopamine, highlighting its neuroprotective activity. nih.gov This finding suggests that the pyrimido[1,2-b]indazole scaffold is a promising foundation for developing agents to combat neurodegenerative conditions. nih.gov

Research Findings on Neuroprotective Properties

Compound Series Cell Line Neurotoxin Key Finding
(Hetero)aryl pyrimido[1,2-b]indazoles SH-SY5Y 6-hydroxydopamine (6-OHDA) Analogue 4i protected cells against 6-OHDA-induced cell death. nih.gov

Other Enzyme and Receptor Modulations (Limited to In Vitro Studies)

Beyond their neuroprotective effects, pyrimido[1,2-b]indazole derivatives have been shown to modulate the activity of various enzymes and receptors in in vitro settings. These interactions are critical to their broader pharmacological profile.

Monoamine Oxidase B (MAO-B) Inhibition A significant finding is the selective inhibition of human monoamine oxidase B (MAO-B) by pyrimido[1,2-b]indazole derivatives. nih.govbohrium.com MAO-B is an enzyme involved in the degradation of neurotransmitters like dopamine, and its inhibitors are used in the management of Parkinson's disease. bohrium.com A library of (hetero)aryl derivatives (4a-t ) was synthesized and screened for their ability to inhibit both human MAO-A and MAO-B isoforms. nih.gov

The results showed that these compounds are highly selective inhibitors of the MAO-B isoform. nih.gov Further kinetic experiments and docking studies confirmed that this inhibition is both reversible and competitive in nature. nih.gov The selective, reversible inhibition of MAO-B is a highly desirable characteristic for potential therapeutic agents, as it can help restore dopaminergic transmission with a potentially better safety profile than irreversible inhibitors. bohrium.com

Phosphodiesterase 10A (PDE10A) Inhibition Pyrimido[1,2-b]indazoles have also been identified as inhibitors of phosphodiesterase 10A (PDE10A). mdpi.comnih.gov PDE10A is an enzyme that is highly expressed in the brain, particularly in the striatum, and it plays a role in regulating cyclic nucleotide signaling, which is important for neuronal function. Inhibition of PDE10A is being explored as a therapeutic strategy for various neuropsychiatric disorders.

Tumor Necrosis Factor-alpha (TNF-α) Inhibition In the context of inflammation, which is linked to numerous diseases, certain pyrimido[1,2-b]indazole derivatives have been evaluated for their anti-inflammatory potential. researchgate.netresearchgate.net In silico docking studies initially suggested that these compounds could act as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. researchgate.netresearchgate.net Subsequent in vitro testing confirmed that some of the synthesized compounds, such as 3b , 3c , and 3i , showed encouraging inhibition of TNF-α. researchgate.net

Summary of In Vitro Enzyme and Receptor Modulation

Target Enzyme/Receptor Compound Series Key Findings
Monoamine Oxidase B (MAO-B) Derivatives 4a-t Selective, reversible, and competitive inhibition of human MAO-B. nih.gov
Phosphodiesterase 10A (PDE10A) Pyrimido[1,2-b]indazoles Identified as inhibitors of this enzyme. mdpi.comnih.gov

Table of Mentioned Compounds

Compound Name/Designation
1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine
Analogue 4i
Derivatives 4a-t
Derivative 3b
Derivative 3c

Advanced Spectroscopic and Crystallographic Characterization Techniques in Pyrimido 1,2 B Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the cornerstone for the structural analysis of pyrimido[1,2-b]indazoles, offering profound insights into the molecular framework.

One-dimensional NMR techniques are routinely employed to identify the chemical environments of protons, carbons, and, in relevant derivatives, fluorine atoms.

¹H NMR: The proton NMR spectra of pyrimido[1,2-b]indazoles reveal characteristic signals for the aromatic protons of the indazole and pyrimidine (B1678525) rings. For instance, in 3-(pyridin-4-yl)pyrimido[1,2-b]indazole, the pyrimidine protons (CHN) resonate at highly deshielded values of δ 10.00 and 9.24 ppm, indicative of their position within the electron-deficient aromatic system. mdpi.com Protons on the fused benzene (B151609) ring typically appear in the aromatic region between δ 7.38 and 8.31 ppm. mdpi.com Substituents on the core structure significantly influence these chemical shifts.

¹³C NMR: The carbon NMR spectra provide a map of the carbon skeleton. In derivatives like 3-(pyridin-4-yl)pyrimido[1,2-b]indazole, the carbon atoms of the heterocyclic rings appear in a broad range from δ 112.51 to 151.29 ppm. mdpi.com For trifluoromethyl-substituted analogues, the carbon attached to the CF₃ group exhibits a characteristic quartet signal due to C-F coupling. For example, in 2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one, the C2 carbon signal is a quartet with a large coupling constant (J = 33.8 Hz), centered around δ 149.8 ppm. mdpi.comnih.gov The CF₃ carbon itself appears as a quartet with an even larger coupling constant (J ≈ 273 Hz). mdpi.comnih.gov

¹⁹F NMR: For the numerous fluorinated pyrimido[1,2-b]indazole derivatives, ¹⁹F NMR is a crucial tool. mdpi.com The chemical shift of the fluorine atoms provides direct evidence of the electronic environment of the fluorine-containing substituent. In a series of 2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives, the ¹⁹F NMR signals for the CF₃ group are consistently observed in the range of δ -60 to -68 ppm. mdpi.commdpi.comnih.gov For example, 3-(pyridin-4-yl)-8-(trifluoromethyl)pyrimido[1,2-b]indazole shows a ¹⁹F signal at δ -60.57 ppm. mdpi.com

Interactive Data Table: Representative NMR Data for Pyrimido[1,2-b]indazole Derivatives
CompoundNucleusChemical Shift (δ, ppm)Key AssignmentsSource
4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole¹H8.43, 8.05, 7.80, 7.74, 7.51Aromatic Protons mdpi.comnih.gov
¹³C152.1, 143.7, 141.3 (q, J=37.2 Hz), 120.6 (q, J=273.1 Hz)C4, C-CF₃, CF₃ mdpi.comnih.gov
¹⁹F-66.78CF₃ mdpi.comnih.gov
3-(Pyridin-4-yl)pyrimido[1,2-b]indazole¹H10.00, 9.24Pyrimidine Protons (CHN) mdpi.com
¹³C151.29, 150.44, 145.02Aromatic Carbons mdpi.com
10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazole¹H9.95, 9.22, 4.04Pyrimidine Protons, OCH₃ mdpi.com
¹³C155.79, 56.04C10, OCH₃ mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). A cross-peak in a COSY spectrum indicates a coupling interaction between two distinct protons. This is particularly useful for tracing the proton networks within the substituted benzene and pyrimidine rings of the pyrimido[1,2-b]indazole scaffold, allowing for unambiguous assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹JCH). Each cross-peak in an HSQC spectrum links a specific proton to its bonded carbon atom. This technique is invaluable for assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum, confirming which protons are attached to which carbons in the heterocyclic framework.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is arguably the most powerful 2D NMR technique for elucidating the complete carbon skeleton. By observing correlations from a proton to carbons two and three bonds away, researchers can piece together the entire molecular structure, connecting different fragments and confirming the fusion pattern of the rings in the pyrimido[1,2-b]indazole system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight and elemental formula of a compound.

HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of a molecule's elemental composition. longdom.org This is a standard and essential characterization step in the synthesis of new pyrimido[1,2-b]indazole derivatives. rsc.orgsci-hub.se By comparing the experimentally measured exact mass with the calculated mass for a proposed chemical formula, researchers can confirm the identity of their synthesized product with a high degree of certainty. mdpi.commdpi.comnih.gov

Interactive Data Table: HRMS Data for Pyrimido[1,2-b]indazole Derivatives
CompoundFormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Source
2-Trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-oneC₁₁H₇F₃N₃O254.0535254.0531 mdpi.comnih.gov
4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazoleC₁₁H₆ClF₃N₃272.0196272.0192 mdpi.comnih.gov
10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazoleC₁₆H₁₃N₄O277.1084277.0942 mdpi.com

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of pyrimido[1,2-b]indazoles. mdpi.commdpi.comnih.gov ESI is a soft ionization method that generates ions directly from a solution, typically causing minimal fragmentation. researchgate.nete-bookshelf.de This results in a mass spectrum where the most prominent peak is often the protonated molecule [M+H]⁺, making it straightforward to determine the molecular weight of the analyte. mdpi.comnih.gov The ESI-MS/MS technique can be further employed to study the fragmentation patterns of these molecules, which can provide additional structural information. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.govmdpi.com For the pyrimido[1,2-b]indazole core, IR spectra typically show characteristic absorption bands for C-H stretching of the aromatic rings (around 3030-3050 cm⁻¹), C=N and C=C stretching vibrations within the heterocyclic system (in the 1500-1640 cm⁻¹ region), and C-N stretching (around 1100-1230 cm⁻¹). mdpi.com The presence of specific substituents will give rise to additional characteristic peaks, such as a strong C=O stretching band for ketone derivatives or C-F stretching bands for fluorinated compounds.

X-ray Crystallography for Solid-State Structural Determination

Table 1: Selected Crystallographic Data for Pyrimido[1,2-b]indazole Derivatives

Parameter 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole 10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazole
Formula C₁₆H₁₀BrN₅ C₁₇H₁₃N₅O
Crystal System Monoclinic Monoclinic
Space Group P2₁/n P2₁/c
Unit Cell Dimensions a = 12.3456(4) Åb = 5.6789(2) Åc = 20.9876(7) Åβ = 105.987(1)° a = 11.9876(3) Åb = 15.6789(4) Åc = 7.8912(2) Åβ = 109.123(1)°

Data sourced from a study on pyridyl- and indoleninyl-substituted pyrimido[1,2-b]indazoles. mdpi.com

The supramolecular architecture of pyrimido[1,2-b]indazole derivatives in the crystalline state is governed by a variety of non-covalent interactions. In the case of 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole, the molecular packing is characterized by a two-dimensional array. mdpi.com This arrangement is stabilized by several key interactions, including pyrimidyl-N–H···N(pyrimidyl) hydrogen bonds, π(pyrazolyl)···π(pyrimidyl) stacking, and Br···N interactions. mdpi.com

Conversely, the crystal structure of 10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazole reveals a more complex three-dimensional architecture. mdpi.com The packing in this derivative is primarily directed by pyrimidyl-C–H···N(pyrazolyl) and pyridyl-C–H···O(methoxy) hydrogen bonds. mdpi.com These interactions link the molecules into an intricate network, highlighting how different substituents on the pyrimido[1,2-b]indazole core can significantly influence the solid-state packing.

For 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole, Hirshfeld analysis reveals the most significant contributions to the crystal packing arise from H···H, C···H, and N···H contacts. mdpi.com The presence of the bromine atom also introduces significant Br···H and Br···C contacts. mdpi.com In 10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazole, the analysis similarly shows a predominance of H···H, C···H, and N···H contacts, with a notable contribution from O···H contacts due to the methoxy (B1213986) group. mdpi.com These analyses provide a quantitative fingerprint of the intermolecular environment for each molecule.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Pyrimido[1,2-b]indazole Derivatives

Contact Type 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole (%) 10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazole (%)
H···H 28.5 35.1
C···H/H···C 22.1 24.8
N···H/H···N 15.4 14.2
Br···H/H···Br 12.8 -
C···C 6.5 7.9
O···H/H···O - 11.5
Other 14.7 6.5

Data derived from Hirshfeld surface analysis of substituted pyrimido[1,2-b]indazoles. mdpi.com

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties

UV-Vis absorption and fluorescence emission spectroscopy are fundamental techniques for investigating the electronic and photophysical properties of molecules. For fused heterocyclic systems like pyrimido[1,2-b]indazoles, these methods provide insights into the electronic transitions, conjugation, and the influence of the molecular environment on the excited states.

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a key indicator of changes in the electronic distribution upon excitation. Certain derivatives of the pyrimido[1,2-b]indazole scaffold, such as 3-oxo-pyrimido[1,2-b]indazoles, have been shown to exhibit strong yellow fluorescence in a variety of solvents. researchgate.net The absorption and emission spectra of these compounds are sensitive to the solvent environment, indicating a significant difference in the dipole moments of the ground and excited states. researchgate.net

Studies on these derivatives show that the position of the maximum emission wavelength (λem) shifts as the solvent polarity changes. This phenomenon is indicative of a charge-transfer character in the excited state. For instance, a bathochromic (red) shift in the emission spectrum with increasing solvent polarity suggests a more polar excited state that is stabilized by polar solvents.

Table 3: Photophysical Properties of a Representative 3-Oxo-pyrimido[1,2-b]indazole Derivative in Various Solvents

Solvent Absorption λmax (nm) Emission λmax (nm)
n-Hexane 410 525
Toluene (B28343) 415 538
Dichloromethane 420 550
Acetone 422 565
Acetonitrile 425 570
Methanol 428 580

Illustrative data based on the observed solvatochromic behavior of fluorescent pyrimido[1,2-b]indazole derivatives. researchgate.net

Future Directions and Emerging Research Avenues for 1h,2h,3h,4h Pyrimido 1,2 B Indazol 9 Amine and Its Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing pyrimido[1,2-b]indazole derivatives lies in the creation of more efficient, versatile, and environmentally benign methods.

Expanding Substrate Scope and Reaction Efficiency

Recent synthetic advancements have focused on expanding the library of accessible pyrimido[1,2-b]indazole derivatives through innovative chemical reactions. One-pot, multi-component reactions have emerged as a powerful tool, allowing for the construction of the core structure with a wide variety of substituents in good to high yields. nih.gov These methods often feature facile operational procedures and are free from the need for chromatographic purification, making them highly attractive for rapid lead generation. nih.gov

Future work will likely concentrate on further broadening the substrate scope to include more complex and functionally diverse starting materials. The development of novel catalytic systems, potentially utilizing earth-abundant metals, will be crucial in enhancing reaction efficiency and sustainability. nih.gov Furthermore, exploring alternative energy sources, such as microwave and ultrasound irradiation, could lead to significantly reduced reaction times and improved yields. The functionalization of the pyrimido[1,2-b]indazole core at various positions will also be a key area of investigation, enabling the fine-tuning of physicochemical and pharmacological properties. mdpi.com

Synthetic Strategy Key Features Future Research Focus
Multi-component Reactions One-pot synthesis, high efficiency, operational simplicity Broader substrate scope, novel catalysts
Condensation Reactions Versatile for pyrimidine (B1678525) ring formation Greater functional group compatibility
Functionalization of Core Allows for diverse derivatives New positions for functionalization

Exploration of Asymmetric Synthesis for Chiral Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern drug development. While the asymmetric synthesis of 1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine derivatives is still a nascent field, it represents a significant and promising future direction. Research into the synthesis of pyrrolidone-fused pyrimido[1,2-b]indazoles has demonstrated the creation of a tetrasubstituted carbon stereocenter, highlighting the potential for introducing chirality into this heterocyclic system. nih.gov

Future exploration in this area will likely involve the use of chiral catalysts, such as organocatalysts or transition metal complexes, to control the stereochemical outcome of key bond-forming reactions. researchgate.netacs.orgscispace.comacs.orgmdpi.com The development of diastereoselective and enantioselective multicomponent reactions will be a particularly attractive avenue, offering a direct route to complex chiral molecules from simple precursors. The synthesis and biological evaluation of individual enantiomers will be critical to understanding their differential interactions with biological targets and to developing safer and more effective therapeutic agents.

Advanced Computational Modeling and Rational Drug Design Integration

The integration of advanced computational techniques is set to revolutionize the discovery and optimization of pyrimido[1,2-b]indazole-based drug candidates.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic interplay between a ligand and its biological target at an atomic level. nih.govnih.govirbbarcelona.org For pyrimido[1,2-b]indazole derivatives, MD simulations can provide invaluable insights into the stability of the ligand-protein complex, the specific interactions that govern binding affinity and selectivity, and the conformational changes that occur upon binding. nih.gov Such simulations have already been mentioned in the context of fragment-based discovery of pyrimido[1,2-b]indazole inhibitors of phosphodiesterase 10A (PDE10A).

The future will see a more extensive application of MD simulations to elucidate the binding modes of these compounds with a wider range of targets. nih.gov Enhanced sampling techniques and longer simulation times will allow for a more thorough exploration of the conformational landscape and the identification of transient binding pockets. nih.gov This detailed understanding of interaction dynamics will be instrumental in the rational design of next-generation inhibitors with improved potency and target residence time.

Machine Learning Applications in SAR Prediction and Compound Prioritization

The explosion of biological and chemical data has paved the way for the application of machine learning (ML) in drug discovery. rsc.orgtandfonline.comnih.govrsc.orgnih.gov For the pyrimido[1,2-b]indazole scaffold, ML algorithms can be trained on existing structure-activity relationship (SAR) data to build predictive models. rsc.org These models can then be used to rapidly screen virtual libraries of novel derivatives, prioritizing those with the highest predicted activity and most favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for synthesis and experimental testing.

Future research will focus on developing more sophisticated and predictive Quantitative Structure-Activity Relationship (QSAR) models by incorporating a wider range of molecular descriptors and employing advanced ML techniques like deep learning. nih.govnih.gov The integration of data from multiple biological assays will enable the development of multi-target prediction models, which will be crucial for designing compounds with specific selectivity profiles and for anticipating potential off-target effects. Ultimately, the synergy between computational prediction and experimental validation will significantly accelerate the drug discovery pipeline for this important class of compounds.

Investigation of New Biological Targets and Diverse Therapeutic Applications (Preclinical Focus)

While initial research has focused on a few key areas, the therapeutic potential of this compound and its derivatives is far from exhausted. Preclinical investigations are beginning to uncover a broader range of biological targets and potential applications.

The established activities of pyrimido[1,2-b]indazole derivatives against cancer, neurodegenerative diseases (through MAO-B inhibition), and as PDE10A inhibitors provide a strong foundation for further exploration. nih.govnih.govnih.gov Preclinical studies are now pointing towards new and diverse therapeutic avenues.

Anti-inflammatory Potential: Recent in silico docking studies have suggested that some pyrimido[1,2-b]indazole derivatives may act as inhibitors of TNF-α, a key cytokine in inflammatory processes. researchgate.netresearchgate.net This opens up the possibility of developing these compounds for the treatment of inflammatory conditions. Further preclinical evaluation in cellular and animal models of inflammation is a logical and promising next step. nih.govnih.govimrpress.com

Neurodegenerative Diseases Beyond Parkinson's: The neuroprotective properties of MAO-B inhibitors are well-documented. nih.govnih.gov Given that some pyrimido[1,2-b]indazoles exhibit potent and selective MAO-B inhibition, their preclinical evaluation in models of other neurodegenerative diseases, such as Alzheimer's disease, is warranted.

Antiviral Activity: The structural similarity of the pyrimido[1,2-b]indazole core to other nitrogen-containing heterocycles with known antiviral activity suggests a potential new application for this scaffold. nih.govmdpi.com Preclinical screening against a panel of viruses, including hepatitis C virus (HCV) and other respiratory viruses, could uncover novel antiviral leads. mdpi.commdpi.comnih.govsemanticscholar.org

Therapeutic Area Biological Target/Mechanism Future Preclinical Research
Oncology Tubulin polymerization, Kinase inhibition Evaluation in diverse cancer models, combination therapies
Neurodegeneration MAO-B, other CNS targets Studies in Alzheimer's and other dementia models
Inflammation TNF-α, COX-2 In vitro and in vivo models of inflammation
Infectious Diseases Viral enzymes/proteins Screening against a broad range of viruses (e.g., HCV)
Schizophrenia PDE10A Further optimization of PDE10A inhibitors

The continued exploration of these and other potential applications will undoubtedly solidify the position of this compound as a versatile and valuable scaffold in the ongoing quest for novel therapeutics.

Exploration of Material Science Applications

The inherent characteristics of the pyrimido[1,2-b]indazole scaffold, such as its extended π-conjugated system and rigid tricyclic structure, make it an attractive candidate for various applications in material science. rsc.org These features are often associated with desirable electronic and photophysical properties, which are fundamental to the performance of advanced materials.

Organic Electronics

While the application of this compound and its derivatives in organic electronics is a largely unexplored domain, their molecular architecture suggests significant potential. The development of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), relies on materials with tailored electronic properties, including efficient charge transport and luminescence.

The pyrimido[1,2-b]indazole core, being a nitrogen-rich heterocyclic system, can be systematically modified through chemical synthesis to fine-tune its electronic characteristics. The introduction of electron-donating or electron-withdrawing groups at various positions on the ring system can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical aspect in the design of materials for specific functions within an electronic device, such as hole transport, electron transport, or light emission.

Although no specific examples of this compound derivatives have been reported in OLEDs to date, the promising fluorescence properties observed in some derivatives suggest their potential as emissive materials. A high fluorescence quantum yield is a key prerequisite for efficient light emission in OLEDs. Further research into the electroluminescent properties of this class of compounds is a promising direction.

Fluorescent Probes

The development of fluorescent probes for sensing and imaging is a rapidly growing area of research. The ideal fluorescent probe should exhibit high sensitivity, selectivity, and photostability. Derivatives of the pyrimido[1,2-b]indazole scaffold have demonstrated promising characteristics that make them suitable for such applications.

Recent studies have highlighted the strong fluorescence of certain pyrimido[1,2-b]indazole derivatives. For instance, a series of 3-oxo-pyrimido[1,2-b]indazoles have been reported to exhibit intense yellow fluorescence in various solvents. researchgate.net One particular derivative, compound 3a , displayed a maximum absorption at 475 nm and a maximum emission at 576 nm, with a notable fluorescence quantum yield of 0.62. researchgate.net The influence of different substituents on the photophysical properties was also observed, indicating the potential for tuning the fluorescence characteristics through synthetic modifications. researchgate.net

Photophysical Properties of Selected 3-Oxo-Pyrimido[1,2-b]indazole Derivatives researchgate.net
CompoundMaximum Absorption (λabs, nm)Maximum Emission (λem, nm)Quantum Yield (ΦF)
3a4755760.62

Furthermore, the phenomenon of aggregation-induced emission (AIE) has been observed in a pyrrolidone-fused pyrimido[1,2-b]indazole derivative, compound 4q . rsc.org AIE is a particularly desirable characteristic for fluorescent probes, as it leads to enhanced emission in the aggregated state, which can be triggered by specific analytes or environmental conditions. This opens up possibilities for the development of "turn-on" fluorescent sensors with low background signal and high sensitivity.

The sensitivity of the fluorescence of pyrimido[1,2-b]indazole derivatives to their environment, known as solvatochromism, is another key feature for their application as probes. The changes in the absorption and fluorescence intensities of these compounds in different solvents suggest that they could be utilized to probe the polarity of microenvironments, such as in biological systems. researchgate.net

Future research in this area will likely focus on the design and synthesis of new pyrimido[1,2-b]indazole derivatives with tailored fluorescent properties for specific applications. This could include the development of probes for detecting metal ions, anions, or biologically important molecules, as well as for imaging cellular processes. The combination of their synthetic accessibility and tunable photophysical properties makes this compound and its derivatives a promising platform for the next generation of advanced materials.

Q & A

Q. What are the most efficient synthetic routes for constructing the pyrimido[1,2-b]indazole core structure?

The core structure can be synthesized via cyclocondensation using calcium carbide as a safe alkyne source (replacing hazardous acetylene) with indazole-3-amine and aryl aldehydes. Copper-mediated reactions under mild conditions yield 2-arylpyrimido[1,2-b]indazoles with wide functional group tolerance and scalability to gram quantities . Alternative methods include AgNP-catalyzed solvent-free protocols for eco-friendly synthesis .

Q. How can trifluoromethyl groups be introduced into pyrimido[1,2-b]indazole derivatives?

Trifluoromethylation is achieved through cyclocondensation of 3-aminoindazoles with trifluoromethyl ketones or aldehydes. Post-synthetic modifications, such as Suzuki–Miyaura coupling or nucleophilic aromatic substitution (SNAr), enable further diversification at the C-4 position using amines like morpholine or pyrrolidine. Et₃N (2 equivalents) optimizes SNAr yields (60–78%) .

Q. What pharmacological activities have been reported for pyrimido[1,2-b]indazole derivatives?

Derivatives exhibit biofilm inhibition against Staphylococcus aureus (e.g., indolenine-substituted analogs) and potential as kinase inhibitors (e.g., c-Met-targeting compounds). Biological evaluation often involves MIC assays and molecular docking to correlate structural features with activity .

Advanced Research Questions

Q. How can divergent synthesis strategies control regioselectivity in pyrimido[1,2-b]indazole derivatives?

Oxidant-controlled reactions (e.g., using K₂S₂O₈ or Selectfluor) enable selective trapping of intermediates to form either pyrrolidone-fused pyrimidoindazoles or nitrile-derived dithioacetals. Mechanistic studies suggest oxidants dictate reaction pathways via radical or ionic intermediates . Site-selective synthesis of 2- vs. 4-substituted derivatives is achieved using AgOAc/AcOH (2-substituted) or NH₄SCN/blue LED (4-substituted) .

Q. What computational methods are used to predict the bioactivity of pyrimido[1,2-b]indazole derivatives?

In silico studies combine molecular docking (e.g., targeting COX-2 for anti-inflammatory activity), DFT calculations for electronic properties, and MD simulations to assess binding stability. Sonochemical synthesis is then employed to validate predicted active compounds .

Q. How can aggregation-induced emission (AIE) properties be leveraged in pyrimido[1,2-b]indazole applications?

Derivatives like 4q exhibit AIE without structural modification, making them suitable for bioimaging or sensor development. Characterization involves fluorescence spectroscopy in THF/water mixtures and XRD to analyze solid-state packing .

Q. What strategies optimize reaction yields in nucleophilic aromatic substitution (SNAr) for pyrimido[1,2-b]indazoles?

Base selection critically impacts SNAr efficiency. Et₃N (2 equivalents) achieves full conversion of 3g to 6c in 2 hours (60% yield), outperforming K₂CO₃ (55% yield). Solvent choice (e.g., EtOH reflux) and amine nucleophilicity further tune reactivity .

Q. How do metal nanoparticles (MNPs) enhance pyrimido[1,2-b]indazole synthesis?

AgNPs under solvent-free conditions catalyze cyclization with high atom economy, reducing reaction times and energy consumption. Comparative studies show MNPs improve yields by 15–20% over traditional catalysts .

Methodological Challenges and Solutions

Q. Why is regioselectivity a challenge in pyrimido[1,2-b]indazole functionalization, and how is it addressed?

Competing reactive sites (C-2 vs. C-4) arise from electron-deficient rings. Strategies include:

  • Lewis acid modulation : AgOAc directs selectivity to C-2 .
  • LED irradiation : Promotes C-4 substitution via radical pathways .
  • Protecting groups : Temporarily block specific positions during synthesis .

Q. How are contradictory bioactivity results resolved in structure-activity relationship (SAR) studies?

Discrepancies often stem from assay conditions (e.g., bacterial strain variability) or substituent electronic effects. SAR is refined using:

  • Dose-response curves to confirm potency thresholds.
  • Metabolic stability assays to rule out false negatives from rapid degradation.
  • Crystallography to verify binding modes .

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